molecular formula C8H19NS B14431609 4-(Diethylamino)butane-1-thiol CAS No. 79825-63-1

4-(Diethylamino)butane-1-thiol

Katalognummer: B14431609
CAS-Nummer: 79825-63-1
Molekulargewicht: 161.31 g/mol
InChI-Schlüssel: YFLGELAXNLBLJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethylamino)butane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a diethylamino group attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Diethylamino)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutane-1-thiol with diethylamine under basic conditions. The reaction typically proceeds as follows:

4-ClC4H9SH+(C2H5)2NHThis compound+HCl\text{4-ClC}_4\text{H}_9\text{SH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + \text{HCl} 4-ClC4​H9​SH+(C2​H5​)2​NH→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diethylamino)butane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

4-(Diethylamino)butane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical assays and as a probe for thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Diethylamino)butane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butane-1-thiol: Similar structure but lacks the diethylamino group.

    4-(Dimethylamino)butane-1-thiol: Similar structure but with dimethylamino instead of diethylamino group.

    1,4-Butanedithiol: Contains two thiol groups but lacks the amino group.

Eigenschaften

CAS-Nummer

79825-63-1

Molekularformel

C8H19NS

Molekulargewicht

161.31 g/mol

IUPAC-Name

4-(diethylamino)butane-1-thiol

InChI

InChI=1S/C8H19NS/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3

InChI-Schlüssel

YFLGELAXNLBLJE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.